molecular formula C17H19NO5S2 B2901651 Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate CAS No. 922698-04-2

Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate

Cat. No. B2901651
CAS RN: 922698-04-2
M. Wt: 381.46
InChI Key: GBPGHGVKSDRHCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the reaction of benzoic acids and amines under certain conditions . Another method involves the condensation of β-dicarbonyl and amine compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, for example, can undergo a variety of reactions, including condensation with carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, most amides (which includes benzamides) are solids at room temperature and have high boiling points .

Scientific Research Applications

Antiviral Activity

The compound has shown potential in the synthesis of novel benzamide-based 5-aminopyrazoles, which exhibit significant antiviral activities . These activities are particularly notable against the avian influenza virus (H5N1), with some synthesized compounds demonstrating a viral reduction in the range of 65-85% . This suggests that Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate could be a valuable precursor in developing antiviral drugs.

Anti-Inflammatory Properties

Benzamide derivatives, including the 5-aminopyrazoles synthesized from this compound, are known to have anti-inflammatory properties. This makes them suitable for research into treatments for chronic inflammatory diseases .

Anticancer Research

The structural design of 5-aminopyrazoles, which can be synthesized from this compound, shares similarities with several drugs and biologically active compounds. They have been used in the development of new methods for synthesizing potential bioactive agents with anticancer properties .

Antihypertensive Applications

Compounds synthesized from Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate may also be explored for their antihypertensive effects. This is due to the structural similarity of 5-aminopyrazoles with drugs that exhibit such activities .

Synthesis of Fused Heterocycles

The compound is instrumental in synthesizing various fused heterocycles, such as pyrazolo[1,5-a]pyrimidines, which have shown valuable pharmaceutical uses, including antimicrobial and antitumor activities .

Development of Commercial Drugs

Some compounds comprising the scaffold of 5-aminopyrazoles are official and commercialized drugs. The compound could be used in the synthesis of such drugs, which include zaleplon and anagliptin, among others .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

ethyl 5-[(4-ethylsulfonylbenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-4-23-17(20)15-11(3)10-14(24-15)18-16(19)12-6-8-13(9-7-12)25(21,22)5-2/h6-10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPGHGVKSDRHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(4-(ethylsulfonyl)benzamido)-3-methylthiophene-2-carboxylate

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